[(Hex-1-en-1-yl)oxy](trimethyl)silane
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Overview
Description
(Hex-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a hexenyl group attached to a trimethylsilyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-1-yl)oxysilane typically involves the reaction of hex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane . The general reaction scheme is as follows:
Hex-1-en-1-ol+Trimethylchlorosilane→(Hex-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (Hex-1-en-1-yl)oxysilane may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
(Hex-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (Hex-1-en-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of (Hex-1-en-1-yl)oxysilane depend on the type of reaction. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
(Hex-1-en-1-yl)oxysilane has several applications in scientific research:
Mechanism of Action
The mechanism by which (Hex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. These interactions are crucial in determining the compound’s reactivity and selectivity in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Hex-1-en-1-yl)oxysilane include:
- Trimethyl(phenylethynyl)silane
- Trimethyl((4-methoxyphenyl)ethynyl)silane
- Trimethyl(3-(oxiran-2-ylmethoxy)prop-1-yn-1-yl)silane
Uniqueness
(Hex-1-en-1-yl)oxysilane is unique due to its specific structure, which combines the reactivity of the hexenyl group with the stability and protective properties of the trimethylsilyl group. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
80478-44-0 |
---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
hex-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-5-6-7-8-9-10-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
PQHHNYWIAFDEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CO[Si](C)(C)C |
Origin of Product |
United States |
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